molecular formula C13H16N2O2 B2709077 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823268-62-7

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No.: B2709077
CAS No.: 1823268-62-7
M. Wt: 232.283
InChI Key: IMTYGAZQGQFWIH-ZDUSSCGKSA-N
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Description

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile (CAS 1823268-62-7) is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This morpholine derivative is characterized by a benzyl group at the 4-position and a hydroxymethyl-substituted carbonitrile functional group at the 3-position of the morpholine ring, as represented by the SMILES notation N#CC1(CO)N(CC2=CC=CC=C2)CCOC1 . It is supplied for research purposes and is strictly for laboratory use. The compound features a morpholine ring, which is a ubiquitous and privileged scaffold in medicinal chemistry due to its versatile pharmacological properties and ability to improve the aqueous solubility of drug candidates . Morpholine rings are found in a large pool of enzyme inhibitors and are present in over 100 known drugs, including approved therapeutics with applications as anticancer agents, antidepressants, antimicrobials, and anti-inflammatory drugs . The specific substitution pattern of this compound, combining a benzyl group with both nitrile and hydroxymethyl functionalities, makes it a valuable synthetic intermediate or building block for researchers. It can be used in the design and synthesis of more complex molecules for pharmaceutical research and drug discovery programs . For laboratory handling, it is recommended that the product be stored at 2-8°C . Please note that this product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYGAZQGQFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with formaldehyde and hydrogen cyanide, followed by cyclization to form the morpholine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.

Chemical Reactions Analysis

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. Key reactions include:

  • Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
  • Reduction : The carbonitrile group can be reduced to yield an amine derivative.
  • Substitution : The benzyl group can undergo electrophilic aromatic substitution reactions, expanding its utility in synthesizing diverse organic compounds.

Biological Research

Enzyme Interactions and Metabolic Pathways
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical processes. For instance, the compound's mechanism of action involves binding to specific molecular targets, influencing their activity and leading to various biological effects.

Industrial Applications

Production of Specialty Chemicals
The compound is also employed in the production of specialty chemicals and materials. Its unique properties enable the development of novel materials with specific functionalities, catering to various industrial needs. This includes applications in pharmaceuticals where it may contribute to drug formulation and development.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Outcomes
Chemical SynthesisServes as an intermediate for creating complex organic moleculesSynthesis of carboxylic acids and amines
Biological ResearchUsed in studying enzyme interactions and metabolic pathwaysModulation of enzyme activity
Industrial ApplicationsEmployed in producing specialty chemicals and materialsDevelopment of novel pharmaceutical compounds

Case Study 1: Enzyme Inhibition

A study focused on the synthesis and pharmacological profiling of analogs related to this compound demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways. The modifications made to the compound significantly increased its efficacy, showcasing its importance in drug discovery .

Case Study 2: Mechanochemical Approaches

Research highlighted the use of mechanochemical methods for synthesizing derivatives of this compound, emphasizing its eco-friendly profile and lower environmental impact compared to traditional methods. This approach not only enhances the efficiency of chemical reactions but also aligns with green chemistry principles .

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzylmorpholine-3-carboxylic acid

  • Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol)
  • Key Features : Replaces the hydroxymethyl and carbonitrile groups with a carboxylic acid at position 3.
  • Properties: Higher polarity due to the carboxylic acid group, likely enhancing solubility in polar solvents. The hydrochloride derivative (C₁₂H₁₅NO₃·HCl, MW: 257.71 g/mol) has a melting point of 244–245°C, indicating improved crystallinity and stability compared to the parent compound .
  • Applications : Used as a precursor in peptide synthesis and enzyme inhibition studies.

(R)-4-Benzyloxazolidine-2-thione

  • Molecular Formula: C₁₀H₁₁NOS (MW: 193.26 g/mol)
  • Key Features : Substitutes the morpholine ring with an oxazolidine heterocycle and introduces a thione group.
  • Properties: The thione group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
  • Applications : Investigated in asymmetric catalysis and as a chiral auxiliary.

4-(Hydroxymethyl)phenylhydrazine (HMPH)

  • Molecular Formula : C₇H₁₀N₂O (MW: 138.17 g/mol)
  • Key Features : Shares the hydroxymethyl group but lacks the morpholine scaffold and nitrile functionality.
  • Properties : Rapidly metabolized to form diazonium ions, which are reactive intermediates in biochemical pathways .
  • Applications : Studied in toxicology for its role in mycotoxin metabolism.

Comparative Analysis Table

Compound Molecular Formula Functional Groups Key Properties Applications
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile C₁₃H₁₅N₂O₂ Benzyl, hydroxymethyl, carbonitrile Hypothesized moderate polarity, reactive nitrile group Potential kinase inhibitors, synthetic intermediates (inferred)
4-Benzylmorpholine-3-carboxylic acid C₁₂H₁₅NO₃ Benzyl, carboxylic acid High polarity, crystalline (HCl salt) Peptide synthesis, enzyme studies
(R)-4-Benzyloxazolidine-2-thione C₁₀H₁₁NOS Benzyl, thione Electrophilic reactivity Asymmetric catalysis
4-(Hydroxymethyl)phenylhydrazine C₇H₁₀N₂O Hydroxymethyl, hydrazine Metabolic lability Toxicity studies

Research Findings and Gaps

  • Structural Reactivity : The carbonitrile group in this compound may confer unique reactivity in cross-coupling reactions, unlike the carboxylic acid or thione groups in analogs .
  • Biological Potential: Morpholine derivatives with hydroxymethyl groups have shown antimicrobial activity in preliminary studies, but data specific to this compound are absent .
  • Synthetic Challenges : The steric bulk of the hydroxymethyl and benzyl groups could complicate synthetic modifications compared to simpler analogs like 4-benzylmorpholine-3-carboxylic acid .

Biological Activity

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxymethyl group, alongside a carbonitrile functionality. The structural features of this compound suggest possible interactions with various biological targets, which may lead to therapeutic applications.

The molecular formula of this compound is C13_{13}H16_{16}N2_2O. The presence of the carbonitrile group is notable for its potential reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects. The carbonitrile moiety can form hydrogen bonds, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit varying degrees of antimicrobial activity. A study investigating the structure-activity relationship of similar compounds found that modifications at specific positions can enhance antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity (Zone of Inhibition in mm)
This compoundTBD (To Be Determined)
Reference Compound A24 mm
Reference Compound B22 mm

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for morpholine derivatives. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects on prostate cancer cell lines (PC-3 and DU145), with IC50_{50} values indicating effective dose-dependent responses .

Cell LineIC50_{50} (µg/mL) at 24hIC50_{50} (µg/mL) at 48hIC50_{50} (µg/mL) at 72h
PC-340.127.0526.43
DU14598.1462.541.85

Case Studies

Several studies have explored the biological effects of morpholine derivatives, including:

  • Antioxidant Properties : A study highlighted the antioxidant activity of morpholine derivatives, suggesting that they can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress .
  • Enzyme Inhibition : Research into enzyme inhibition has shown that certain modifications can enhance the inhibitory effects on key enzymes involved in cancer progression, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, with intermediates like morpholine-3-carbonitrile derivatives (CAS 97039-63-9) . Characterization requires a combination of techniques:

  • NMR Spectroscopy : Confirm regiochemistry and substitution patterns using 1^1H and 13^13C NMR, comparing shifts to structurally related morpholine derivatives .
  • HPLC : Ensure purity (>97% as per catalog standards) using reverse-phase chromatography with UV detection .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against the theoretical formula (C13_{13}H16_{16}N2_2O2_2) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors, given the compound’s high boiling point (256°C) and potential thermal decomposition .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s bioactivity and pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Design analogs lacking the hydroxymethyl group and compare binding affinity (e.g., via SPR or radioligand assays) to assess its role in target engagement .
  • Metabolic Stability : Perform liver microsomal assays to evaluate if the hydroxymethyl group enhances susceptibility to Phase I oxidation, as seen in hydroxymethyl-containing prodrugs .
  • Solubility : Measure logP and aqueous solubility to determine if the polar hydroxymethyl group improves bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both in vitro (e.g., enzymatic inhibition) and in vivo models (e.g., rodent efficacy studies) to rule out assay-specific artifacts .
  • Batch Analysis : Compare purity and stereochemical integrity across studies, as impurities or racemization (e.g., at the morpholine ring) may skew results .
  • Dose-Response Curves : Use nonlinear regression to calculate EC50_{50}/IC50_{50} values, ensuring consistency with published data .

Q. How can researchers investigate the metabolic fate of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS, referencing pathways of structurally similar hydroxymethyl compounds .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track metabolic cleavage of the hydroxymethyl group in excretion studies .

Q. What crystallographic or computational methods elucidate the compound’s conformational stability?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals and solve the structure to analyze bond angles (e.g., C3–C4–C5 ~109.5°) and torsional strain in the morpholine ring .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and intramolecular hydrogen bonding between the hydroxymethyl and nitrile groups to predict stability under physiological conditions .

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